molecular formula C8H8ClF B2840119 1-(Chloromethyl)-4-(fluoromethyl)benzene CAS No. 1182356-92-8

1-(Chloromethyl)-4-(fluoromethyl)benzene

Cat. No.: B2840119
CAS No.: 1182356-92-8
M. Wt: 158.6
InChI Key: CEOBSAZJYDIEMT-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-4-(fluoromethyl)benzene is an organic compound characterized by the presence of both chloromethyl and fluoromethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-4-(fluoromethyl)benzene typically involves the chloromethylation and fluoromethylation of benzene derivatives. One common method includes the reaction of benzyl chloride with fluoromethylating agents under controlled conditions. The reaction is often catalyzed by Lewis acids such as aluminum chloride or iron(III) chloride to facilitate the substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-4-(fluoromethyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: Both the chloromethyl and fluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of a wide range of derivatives.

    Oxidation and Reduction: The compound can be oxidized to form corresponding aldehydes or carboxylic acids, and reduced to form hydrocarbons.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form biaryl derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed: The major products formed from these reactions include substituted benzene derivatives, aldehydes, carboxylic acids, and biaryl compounds.

Scientific Research Applications

1-(Chloromethyl)-4-(fluoromethyl)benzene has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound is used in the development of fluorescent probes and imaging agents due to its unique photophysical properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and safety profiles.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-4-(fluoromethyl)benzene involves its interaction with various molecular targets through its reactive functional groups. The chloromethyl and fluoromethyl groups can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. These interactions are crucial in its applications as a chemical probe or therapeutic agent.

Comparison with Similar Compounds

  • 1-(Chloromethyl)-4-(trifluoromethyl)benzene
  • 1-(Bromomethyl)-4-(fluoromethyl)benzene
  • 1-(Chloromethyl)-4-(methyl)benzene

Comparison: 1-(Chloromethyl)-4-(fluoromethyl)benzene is unique due to the presence of both chloromethyl and fluoromethyl groups, which impart distinct reactivity and properties compared to its analogs. For instance, the fluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it more suitable for certain pharmaceutical applications compared to its non-fluorinated counterparts.

Properties

IUPAC Name

1-(chloromethyl)-4-(fluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClF/c9-5-7-1-3-8(6-10)4-2-7/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEOBSAZJYDIEMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CF)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1182356-92-8
Record name 1-(chloromethyl)-4-(fluoromethyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

After dissolving 4-(chloromethyl)benzyl alcohol (5.00 g) in dichloromethane (90 ml), dimethylaminosulfur trifluoride (8.28 ml) was added at room temperature and the mixture was stirred for one day. Water was added to the reaction mixture, and then a saturated aqueous solution of sodium hydrogencarbonate was added and extraction was performed with ethyl acetate. The organic layer was washed with brine and dried over anhydrous magnesium sulfate. After filtration, the solvent was distilled off under reduced pressure. The residue was purified by silica gel column chromatography to obtain the title compound (2.94 g).
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90 mL
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